Cas no 104227-71-6 ((S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate)
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Boc-Amino-gamma-butyrolactone
- (S)-3-Boc-aminotetrahydrofuran-5-one
- (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
- (S)- 3-Boc-amino- γ - butyrolactone
- (S)-3-Boc-Amino-g-butyrolactone
- (S)-3-Boc-AMino-GaMMa-ButyrolaCLone
- tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
- tert-Butyl [(3S)-5-oxotetrahydrofuran-3-yl]carbamate
- CarbaMic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, 1,1-diMethylethyl ester
- Carbamic acid, (tetrahydro-5-oxo-3-furanyl)-, 1,1-dimethylethyl ester, (S)-
- (S)-3- BOC-AMINO -γ-BUTYROLACTONE
- (3S)-5-oxotetrahydro-3-furanylcarbamic acid tert-butyl ester
- tert-butyl(3s)-5-oxotetrahydro-3-furanylcarbamate
- MFCD04113636
- (S)-tert-butyl 5-oxotetrahydrofuran-3-ylcarbamate
- CS-0030561
- tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate
- (S)-tert-Butyl(5-oxotetrahydrofuran-3-yl)carbamate
- FD1178
- tert-Butyl (3S)-5-oxotetrahydro-3-furanylcarbamate
- (3S)-3-(Boc-amino)-tetrahydrofuran-5-one
- 104227-71-6
- AKOS015900208
- XODLOLQRSQGSFE-LURJTMIESA-N
- (S)-3-Boc-Amino-gamma-butyrolacotone
- AC-5673
- (S)-3-(Boc-amino)-gamma-butyrolactone
- (S)-3-(Boc-Amino)-.gamma-butyrolactone
- SCHEMBL2936974
- DS-13481
- DTXSID00908875
- (4S)-4-BOC-AMINOOXOLAN-2-ONE
- AMY4220
- (S)-tert-butyl 5-oxo-tetrahydrofuran-3-ylcarbamate
- (S)-3-Boc-Amino-Y-butyrolactone
- (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate
-
- MDL: MFCD04113636
- Inchi: 1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
- InChI Key: XODLOLQRSQGSFE-LURJTMIESA-N
- SMILES: O1C(C[C@@H](C1)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 201.10000
- Monoisotopic Mass: 201.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.15
- Melting Point: 108-112℃
- Boiling Point: 363.7°C at 760 mmHg
- Flash Point: 173.8℃
- Refractive Index: 1.474
- PSA: 78.62000
- LogP: 0.87630
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: 24/25
- Storage Condition:Sealed in dry,2-8°C
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC270-200mg |
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate |
104227-71-6 | 97% | 200mg |
98.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC270-1g |
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate |
104227-71-6 | 97% | 1g |
275.0CNY | 2021-08-03 | |
| Fluorochem | 210444-1g |
S)-3-Boc-Amino-g-butyrolactone |
104227-71-6 | 95% | 1g |
£30.00 | 2022-02-28 | |
| Fluorochem | 210444-5g |
S)-3-Boc-Amino-g-butyrolactone |
104227-71-6 | 95% | 5g |
£92.00 | 2022-02-28 | |
| Fluorochem | 210444-10g |
S)-3-Boc-Amino-g-butyrolactone |
104227-71-6 | 95% | 10g |
£145.00 | 2022-02-28 | |
| Fluorochem | 210444-25g |
S)-3-Boc-Amino-g-butyrolactone |
104227-71-6 | 95% | 25g |
£288.00 | 2022-02-28 | |
| Chemenu | CM247471-5g |
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate |
104227-71-6 | 97% | 5g |
$117 | 2021-08-04 | |
| Chemenu | CM247471-10g |
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate |
104227-71-6 | 97% | 10g |
$184 | 2021-08-04 | |
| Chemenu | CM247471-25g |
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate |
104227-71-6 | 97% | 25g |
$329 | 2021-08-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002136-5g |
(S)-N-Boc-3-amino-5-tetrahydrofuranone |
104227-71-6 | ≥95% | 5g |
¥421.00 | 2024-07-09 |
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate Suppliers
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate
Comprehensive Guide to (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6): Properties, Applications, and Market Insights
(S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6) is a chiral intermediate of significant importance in pharmaceutical synthesis and fine chemical production. This white to off-white crystalline compound with molecular formula C9H15NO4 has gained attention in recent years due to its versatile applications in asymmetric synthesis and as a building block for biologically active molecules. The compound's unique structural features, including the tetrahydrofuran-3-yl moiety and tert-butyl carbamate protecting group, make it particularly valuable for medicinal chemistry applications.
The growing demand for enantiomerically pure compounds in drug development has positioned (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate as a crucial intermediate. Recent trends in green chemistry and sustainable synthesis have prompted researchers to develop more efficient routes for its production, with many pharmaceutical companies seeking cost-effective synthesis methods for this valuable chiral building block. The compound's stability under various reaction conditions and its compatibility with numerous catalytic systems contribute to its widespread utility.
In pharmaceutical applications, CAS 104227-71-6 serves as a precursor for various therapeutic agents, particularly those targeting central nervous system disorders and metabolic diseases. Its structural similarity to γ-aminobutyric acid (GABA) analogs makes it valuable for developing neuromodulators and receptor agonists. The compound's stereochemical purity is crucial for biological activity, driving the need for advanced chiral separation techniques and asymmetric synthesis protocols in its production.
The global market for (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate has shown steady growth, with increasing demand from contract research organizations and generic drug manufacturers. Recent advancements in continuous flow chemistry have enabled more scalable production of this intermediate, addressing common questions about process optimization and yield improvement. Quality control remains paramount, with analytical methods like HPLC and chiral chromatography being essential for verifying the compound's enantiomeric excess.
From a synthetic chemistry perspective, CAS 104227-71-6 offers multiple points for structural modification, making it a versatile scaffold for medicinal chemistry exploration. Researchers frequently inquire about its reactivity patterns, particularly regarding the stability of the oxotetrahydrofuran ring under various conditions. The compound's carbamate protection strategy has been widely adopted in peptide synthesis and prodrug development, contributing to its popularity in pharmaceutical research.
Storage and handling of (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate require standard laboratory precautions, with recommendations to store the material in cool, dry conditions away from strong oxidizers. The compound's physicochemical properties, including its melting point range of 98-102°C and moderate solubility in common organic solvents, are frequently referenced in process chemistry discussions. Recent publications have highlighted innovative uses of this intermediate in cascade reactions and multicomponent syntheses.
Emerging applications of CAS 104227-71-6 include its use in metal-organic frameworks (MOFs) and supramolecular chemistry, where its chiral centers serve as recognition sites. The compound's compatibility with organocatalysis systems has opened new avenues for stereoselective transformations, addressing common search queries about chiral auxiliary applications. Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation.
The future outlook for (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate appears promising, with ongoing research exploring its potential in bioconjugation chemistry and targeted drug delivery systems. As the pharmaceutical industry continues to emphasize chiral drug development, this intermediate is expected to maintain its relevance in process chemistry and drug discovery programs worldwide. Current market analyses suggest increasing adoption in academic research and industrial applications, supported by its well-established synthetic utility.
104227-71-6 ((S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate) Related Products
- 147092-17-9(L-Isovaline, 3-methyl-, 1,1-dimethylethyl ester)
- 151960-64-4(2,5-Furandione,3-aminodihydro-4-methyl-,trans-(9CI))
- 204125-96-2(Aspartic acid, 3-(2-methylpropyl)-, 1-(1,1-dimethylethyl) ester, (3R)-)
- 1037301-08-8(Butyl 3-Aminotetrahydrofuran-3-carboxylate)
- 151960-63-3((3R,4S)-3-Amino-4-methyldihydrofuran-2,5-dione)
- 1214851-34-9(2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid)
- 1217977-71-3(a-Me-Asp(OtBu)-OH)
- 1231709-25-3(a-Me-D-Asp(OtBu)-OH)
- 792870-40-7(D-Arabinonic acid,2-amino-2,3,5-trideoxy-3-(ethoxycarbonyl)-, g-lactone)
- 482631-89-0(L-Aspartic acid, 3-methyl-, 4-(1,1-dimethylethyl) ester, (3S)-)